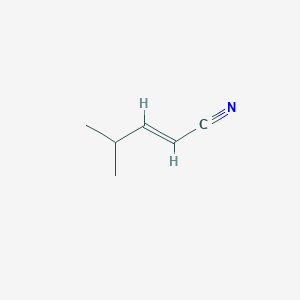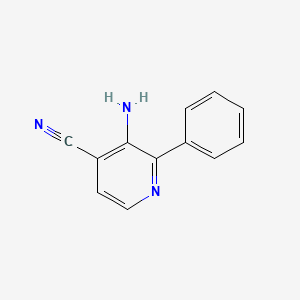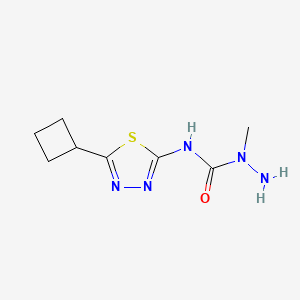
2-Pentenenitrile, 4-methyl-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenenitrile, 4-methyl-, (2E)- is an organic compound with the molecular formula C₆H₉N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is also known by its IUPAC name, (2E)-4-methyl-2-pentenenitrile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pentenenitrile, 4-methyl-, (2E)- can be synthesized through various methods. One common approach involves the reaction of 2-pentenenitrile with methylating agents under controlled conditions . Another method includes the reaction of 2-pentenenitrile with trimethyl or triethyl orthoformate in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-Pentenenitrile, 4-methyl-, (2E)- typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentenenitrile, 4-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of 2-Pentenenitrile, 4-methyl-, (2E)-.
Reduction: 4-Methyl-2-pentylamine.
Substitution: Products with different functional groups replacing the cyano group.
Aplicaciones Científicas De Investigación
2-Pentenenitrile, 4-methyl-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pentenenitrile, 4-methyl-, (2E)- involves its interaction with molecular targets, primarily through its cyano group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-pentenenitrile
- 3-Pentenenitrile
- 4-Methylpentanenitrile
- 2-Pentenenitrile
Uniqueness
2-Pentenenitrile, 4-methyl-, (2E)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C6H9N |
|---|---|
Peso molecular |
95.14 g/mol |
Nombre IUPAC |
(E)-4-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-6(2)4-3-5-7/h3-4,6H,1-2H3/b4-3+ |
Clave InChI |
YZRARHFKUZRMCC-ONEGZZNKSA-N |
SMILES isomérico |
CC(C)/C=C/C#N |
SMILES canónico |
CC(C)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















